molecular formula C14H22N4O2 B12565290 Acetamide, N,N'-1,8-octanediylbis[2-cyano- CAS No. 184868-55-1

Acetamide, N,N'-1,8-octanediylbis[2-cyano-

Cat. No.: B12565290
CAS No.: 184868-55-1
M. Wt: 278.35 g/mol
InChI Key: XPPDYHCRZOCIEJ-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two cyano groups attached to an octanediyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] typically involves the reaction of octanediamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,8-octanediylbis[2-cyano-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Acetamide, N,N’-1,8-octanediylbis[2-cyano-] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which Acetamide, N,N’-1,8-octanediylbis[2-cyano-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano groups can participate in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then interact with specific pathways to produce the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-1,8-octanediylbis[2-iodo-]
  • N,N’-1,8-Octanediylbisbutanamide

Uniqueness

Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is unique due to its specific structure and the presence of cyano groups, which confer distinct reactivity and potential applications

Properties

CAS No.

184868-55-1

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-cyano-N-[8-[(2-cyanoacetyl)amino]octyl]acetamide

InChI

InChI=1S/C14H22N4O2/c15-9-7-13(19)17-11-5-3-1-2-4-6-12-18-14(20)8-10-16/h1-8,11-12H2,(H,17,19)(H,18,20)

InChI Key

XPPDYHCRZOCIEJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNC(=O)CC#N)CCCNC(=O)CC#N

Origin of Product

United States

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